2-[2-(Methanesulfonyl)ethenyl]-1,3,5-tri(propan-2-yl)benzene
Description
2-[2-(Methanesulfonyl)ethenyl]-1,3,5-tri(propan-2-yl)benzene is a substituted benzene derivative characterized by three isopropyl (propan-2-yl) groups at the 1, 3, and 5 positions and a methanesulfonyl ethenyl group at the 2-position. The methanesulfonyl (SO₂CH₃) substituent introduces strong electron-withdrawing properties, while the triisopropyl groups contribute steric bulk and hydrophobicity .
Properties
CAS No. |
918341-18-1 |
|---|---|
Molecular Formula |
C18H28O2S |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
2-(2-methylsulfonylethenyl)-1,3,5-tri(propan-2-yl)benzene |
InChI |
InChI=1S/C18H28O2S/c1-12(2)15-10-17(13(3)4)16(8-9-21(7,19)20)18(11-15)14(5)6/h8-14H,1-7H3 |
InChI Key |
XMYWSPNWSLRQCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C=CS(=O)(=O)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methanesulfonyl)ethenyl]-1,3,5-tri(propan-2-yl)benzene can be achieved through several methods. One common approach involves the use of methanesulfonyl chloride and an appropriate ethenyl precursor. The reaction typically requires a base, such as triethylamine, to facilitate the formation of the methanesulfonyl group. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in the laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Methanesulfonyl)ethenyl]-1,3,5-tri(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the ethenyl group, converting it to an ethyl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
2-[2-(Methanesulfonyl)ethenyl]-1,3,5-tri(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[2-(Methanesulfonyl)ethenyl]-1,3,5-tri(propan-2-yl)benzene involves its interaction with various molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The ethenyl group can participate in addition reactions, while the benzene ring provides a stable aromatic system for further functionalization .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to analogs based on substituent type, aromatic core modifications, and functional group variations. Below is a detailed analysis:
Substituent Variations on the Ethenyl Group
- Methanesulfonyl vs. Cyano Groups: Compounds like 2-[(E)-2-[4-[(E)-2-(2-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile (CS1) and 1,4-bis(4-cyanostyryl)benzene (CS3) feature cyano (-CN) substituents instead of methanesulfonyl. Cyano groups are moderately electron-withdrawing, enabling π-π stacking and luminescent behavior in supramolecular systems .
Sulfonyl vs. Sulfinyl Groups :
The compound "Benzene, 2-(methylsulfinyl)ethenyl-" () replaces the sulfonyl (SO₂) with a sulfinyl (SO) group. Sulfinyl groups are less electron-withdrawing and more prone to oxidation, which could limit their utility in redox-sensitive applications compared to sulfonyl-containing analogs .- Fluorinated Sulfonyl Derivatives: Fluorinated analogs, such as "Benzene, 1-methyl-4-[2-[(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl) sulfonyl] ethenyl]-" (CAS 86525-51-1), incorporate perfluoroalkyl chains. These derivatives exhibit enhanced chemical inertness and hydrophobicity, making them suitable for coatings or surfactants but less soluble in non-fluorinated solvents compared to the non-fluorinated target compound .
Aromatic Core Modifications
- Benzene vs. Heterocyclic Cores: Compounds like 2-[2-(2-vinylphenyl)ethenyl]furan (1a) and thiophene derivatives (e.g., CAS 86525-43-1) replace the benzene core with furan or thiophene. Heterocycles alter electronic properties; furan is electron-rich, while thiophene has higher polarizability. These differences influence charge transport and optical behavior, which may be less pronounced in the fully substituted benzene core of the target compound .
- Substituent Positioning: The triisopropyl groups in the target compound create significant steric hindrance, unlike monosubstituted analogs (e.g., 4-bromotetrafluorobenzene carboxylic acid). This steric bulk could reduce crystallinity but improve solubility in non-polar media .
Comparative Data Table
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